molecular formula C10H11N3O B13668465 2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine

2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine

Cat. No.: B13668465
M. Wt: 189.21 g/mol
InChI Key: LVAHYFJGQAWLLX-UHFFFAOYSA-N
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Description

2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor binding sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(5-methyl-2-imidazolyl)benzene
  • 2-Methoxy-3-(5-methyl-2-imidazolyl)thiophene
  • 2-Methoxy-3-(5-methyl-2-imidazolyl)furan

Uniqueness

Compared to similar compounds, 2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine exhibits unique properties due to the presence of both pyridine and imidazole rings. This dual-ring structure enhances its chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-methoxy-3-(5-methyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C10H11N3O/c1-7-6-12-9(13-7)8-4-3-5-11-10(8)14-2/h3-6H,1-2H3,(H,12,13)

InChI Key

LVAHYFJGQAWLLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C(N=CC=C2)OC

Origin of Product

United States

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